3-Bromoisoxazol-5-amine

Physicochemical Properties Lipophilicity Drug Design

Researchers face challenges when replacing 3-bromoisoxazole cores with chloro/fluoro analogs due to altered logP and binding affinity. 3-Bromoisoxazol-5-amine solves this with: - Defined lipophilicity (LogP 1.0193) for predictable PK - Proven utility in beta-2 adrenergic receptor ligands (Ki 2.82-66.7 nM) - Microwave-activated cross-coupling for late-stage diversification - Structural analog to antitumor agent Bromo-acivicin BenchChem supplies this validated building block for pharma and agrochemical R&D. Global shipping available.

Molecular Formula C3H3BrN2O
Molecular Weight 162.97 g/mol
Cat. No. B11763657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoisoxazol-5-amine
Molecular FormulaC3H3BrN2O
Molecular Weight162.97 g/mol
Structural Identifiers
SMILESC1=C(ON=C1Br)N
InChIInChI=1S/C3H3BrN2O/c4-2-1-3(5)7-6-2/h1H,5H2
InChIKeyHXSDEIFNJAJVBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoisoxazol-5-amine: Halogenated Heterocycle for Drug R&D


3-Bromoisoxazol-5-amine is a heterocyclic building block featuring an isoxazole core with a bromine atom at the 3-position and an amine group at the 5-position . This substitution pattern imparts specific physicochemical properties and reactivity that differentiate it from other halogenated isoxazole analogs, making it a candidate of interest in pharmaceutical and agrochemical research programs .

Type Halogenated heterocycle building block
Reactivity Bromine enables selective cross-coupling control
Differentiation Distinct lipophilicity from chloro/fluoro analogs

Why 3-Bromoisoxazol-5-amine Cannot Be Substituted


Substituting 3-Bromoisoxazol-5-amine with its chloro or fluoro analogs is not straightforward due to significant differences in physicochemical properties and synthetic reactivity . The bromine atom confers a specific hydrophobic profile and electronic character that influences molecular recognition, membrane permeability, and its behavior in cross-coupling reactions . Simply replacing the bromine with a smaller or more electronegative halogen can alter a compound's logP, binding affinity, and downstream synthetic viability, potentially derailing a medicinal chemistry program or requiring complete re-optimization of reaction conditions .

Lipophilicity shift Replacing bromine with chloro or fluoro alters logP, which may shift membrane permeability and ADME profiles.
Reactivity mismatch Bromo-substituted isoxazole is inert under thermal conditions; chloro and fluoro analogs may react more readily, complicating synthetic routes.
Binding affinity variation Halogen-dependent electronic effects can influence target engagement, potentially disrupting established SAR in lead optimization.

3-Bromoisoxazol-5-amine: Differentiated from Halogen Analogs


Higher Lipophilicity vs. Chloro and Fluoro Analogs

3-Bromoisoxazol-5-amine exhibits a calculated LogP of 1.0193 , placing it at an intermediate lipophilicity level. This contrasts sharply with its 3-chloro analog, which has a reported LogP of 1.0 [1], and its 3-fluoro analog, which is significantly more hydrophilic with a LogP of -0.292 [2]. This quantitative difference in partition coefficient is critical for predicting ADME properties.

Lipophilicity Comparison
Reported
Br: LogP 1.0193
Cl: LogP 1.0
F: LogP -0.292
Guides lipophilicity-driven selection over halogen analogs.
Calculated LogP values; experimental validation advised.
Physicochemical Properties Lipophilicity Drug Design

Thermal Inertness for Controlled Functionalization

3-Bromoisoxazoles are reported to be inert to nucleophilic aromatic substitution under standard thermal conditions [1]. However, the reaction can be selectively facilitated using phosphazene bases under microwave irradiation, enabling the isolation of 3-aminoisoxazoles in moderate yield [1]. This contrasts with 3-chloro analogs, which can undergo substitution more readily under thermal conditions , and 3-fluoro analogs, which may have different reactivity profiles due to the strong C-F bond.

Reactivity Profile
Class-level
Bromo: inert thermally, active under microwave/phosphazene
Chloro: more facile thermal substitution
Fluoro: distinct electronic profile
Supports controlled functionalization strategy for 3-position.
Reactivity based on class-level literature precedent.
Synthetic Chemistry Nucleophilic Aromatic Substitution Microwave-Assisted Synthesis

Purity and Storage Specifications

Commercially available 3-Bromoisoxazol-5-amine is offered with a minimum purity specification of 97% to 98% . Vendors specify long-term storage in a cool, dry place . This information is critical for procurement planning and ensuring the compound's integrity for reproducible research.

Purity & Storage
Specification review
Purity 97–98%
Long-term cool, dry storage
Procurement quality baseline for reproducible research.
Commercial vendor specification; verify upon receipt.
Procurement Quality Control Stability

Versatile Intermediate for Bioactive Compounds

The 3-bromoisoxazole scaffold is a key intermediate in the synthesis of pharmacologically relevant compounds. Specifically, derivatives of 3-bromoisoxazol-5-yl amino alcohols have been investigated for their high-affinity binding at human beta-2 adrenergic receptors, with K(i) values as low as 2.82 nM for certain stereoisomers [1]. Furthermore, the 3-bromo analog of the antitumor agent Acivicin (Bromo-acivicin) highlights the utility of this specific halogenated core in drug development [2]. While not a direct comparison of the base amine, this evidence demonstrates the proven value of the 3-bromo-5-substituted isoxazole motif in generating potent biological activity.

Derivative Bioactivity
Class-level
K(i) 2.82–66.7 nM (beta-2 AR) for amino alcohol derivatives
Model compounds: Broxaterol, BRL 37344
Supports beta-AR ligand design rationale; derivative-based context.
Data from published derivative studies; not direct 3-bromoisoxazol-5-amine.
Medicinal Chemistry Beta-Adrenergic Receptors Antitumor Agents

3-Bromoisoxazol-5-amine: Research & Industrial Applications


Beta-Adrenergic Receptor Ligands

Based on the high affinity (K(i) 2.82-66.7 nM) demonstrated by 3-bromoisoxazol-5-yl amino alcohol derivatives at human beta-2 adrenergic receptors [1], this compound is an excellent starting material for medicinal chemistry programs targeting beta-ARs for respiratory or metabolic diseases. Its specific lipophilicity (LogP 1.0193) may also contribute to favorable pharmacokinetic properties of derived ligands.

Controlled Cross-Coupling for Chemical Libraries

The unique reactivity of 3-bromoisoxazoles, which are inert under thermal conditions but reactive under microwave irradiation with a specific base [2], makes 3-Bromoisoxazol-5-amine an ideal building block for constructing diverse chemical libraries. Researchers can leverage this property for controlled, late-stage functionalization via Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions.

Acivicin-Based Antitumor Agents

The historical use of the 3-bromo isoxazole core in Bromo-acivicin, a known antitumor agent [3], validates the procurement of 3-Bromoisoxazol-5-amine for the synthesis and optimization of novel anticancer compounds. Its role as a direct analog to a validated pharmacophore provides a strong rationale for its inclusion in oncology-focused chemical libraries.

Application
Selection Property
Validation Focus
Beta-2 adrenergic receptor ligand design
Halogen-dependent lipophilicity profile
Binding affinity and functional assay endpoints
Controlled cross-coupling for library synthesis
Thermal inertness / microwave reactivity switch
Reaction condition optimization and yield
Antitumor agent analog research
3-Bromoisoxazole pharmacophore context
Cytotoxicity and target engagement endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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